molecular formula C12H17F2N B1460769 [(2,4-Difluorophenyl)methyl](pentan-3-yl)amine CAS No. 1019630-74-0

[(2,4-Difluorophenyl)methyl](pentan-3-yl)amine

Cat. No. B1460769
CAS RN: 1019630-74-0
M. Wt: 213.27 g/mol
InChI Key: XEFJQDLSTUNJMA-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)methylamine” is a chemical compound . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Adsorption Mechanisms and Environmental Impacts

  • Amine-Functionalized Sorbents for PFAS Removal : Amine-functionalized sorbents, including those related to (2,4-Difluorophenyl)methylamine, have shown promising results in the adsorption and removal of perfluoroalkyl substances (PFAS) from water. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, highlighting their potential in water treatment technologies (Ateia et al., 2019).

  • Perfluorinated Compound Adsorption : Compounds similar to (2,4-Difluorophenyl)methylamine are explored for their adsorption behavior regarding perfluorinated compounds in water. The presence of amine groups in adsorbents is particularly effective for high-capacity adsorption, which is crucial for water purification and understanding the fate of these pollutants in aquatic environments (Du et al., 2014).

Chemical Properties and Synthesis

  • Methylene-Linked Liquid Crystal Dimers : Research on methylene-linked liquid crystal dimers, which are structurally related to (2,4-Difluorophenyl)methylamine, has revealed their transitional properties and the formation of a twist-bend nematic phase. This phase is attributed to the bent geometry of the dimers, indicating potential applications in liquid crystal technology and materials science (Henderson & Imrie, 2011).

Environmental Degradation and Toxicity

  • Microbial Degradation of Polyfluoroalkyl Chemicals : The environmental degradation of polyfluoroalkyl chemicals, which share chemical similarities with (2,4-Difluorophenyl)methylamine, involves complex processes that can lead to the formation of persistent and toxic perfluoroalkyl acids. Understanding these processes is crucial for assessing the environmental fate and potential risks associated with these compounds (Liu & Avendaño, 2013).

These studies collectively highlight the significance of (2,4-Difluorophenyl)methylamine and related compounds in environmental science, particularly in the context of adsorption processes, chemical synthesis, and the degradation and toxicity of environmental pollutants. The potential applications in water treatment, materials science, and environmental protection underscore the importance of ongoing research in these areas.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-3-11(4-2)15-8-9-5-6-10(13)7-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFJQDLSTUNJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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